molecular formula C18H25NO5S B2983161 Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate CAS No. 2034521-03-2

Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate

Cat. No.: B2983161
CAS No.: 2034521-03-2
M. Wt: 367.46
InChI Key: KVBAXRZMTIGIEI-UHFFFAOYSA-N
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Description

Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate is a complex organic compound that features a piperidine ring, a benzylsulfonyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, often using benzylsulfonyl chloride and a base.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group in the ester, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It may be used in studies investigating the effects of piperidine derivatives on biological systems.

Mechanism of Action

The mechanism of action of Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the benzylsulfonyl group may influence the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 4-(piperidin-1-yl)pyridine share the piperidine ring structure.

    Benzylsulfonyl Compounds: Compounds containing the benzylsulfonyl group, such as benzylsulfonyl chloride.

Uniqueness

Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

methyl 5-(4-benzylsulfonylpiperidin-1-yl)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5S/c1-24-18(21)9-5-8-17(20)19-12-10-16(11-13-19)25(22,23)14-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBAXRZMTIGIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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